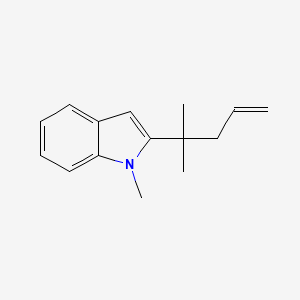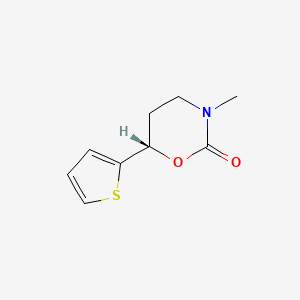
(E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features two pyridin-4-yl groups attached to the phenyl rings, which are connected by the azo linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The general procedure includes:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as pyridine, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved safety.
Optimization of Reaction Conditions: Parameters such as temperature, pH, and reactant concentrations are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Oxidation: The compound can be oxidized under certain conditions, although this is less common.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less frequently applied to azo compounds.
Major Products Formed
Reduction: The major products are the corresponding aromatic amines.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound are formed.
Oxidation: Oxidation products are less common and can vary widely depending on the conditions used.
Wissenschaftliche Forschungsanwendungen
(E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of azo compounds with biological systems.
Medicine: Research is ongoing into the potential therapeutic applications of azo compounds, including their use as drug delivery agents.
Industry: The compound is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The specific pathways and targets depend on the context in which the compound is used, such as in drug delivery or as a dye.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: A simpler azo compound with two phenyl groups.
Disperse Orange 1: An azo dye used in the textile industry.
Methyl Red: An azo dye used as a pH indicator.
Uniqueness
(E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene is unique due to the presence of pyridin-4-yl groups, which can enhance its interaction with certain biological targets and improve its solubility in various solvents. This makes it particularly useful in applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C22H16N4 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
bis(4-pyridin-4-ylphenyl)diazene |
InChI |
InChI=1S/C22H16N4/c1-5-21(6-2-17(1)19-9-13-23-14-10-19)25-26-22-7-3-18(4-8-22)20-11-15-24-16-12-20/h1-16H |
InChI-Schlüssel |
PAIAQILEEWPFDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)N=NC3=CC=C(C=C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-](/img/structure/B12523155.png)


![S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12523166.png)
![({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523171.png)

![([1,1'-Biphenyl]-2,2'-diyl)bis(dioctylborane)](/img/structure/B12523185.png)
![Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12523194.png)
![1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl-](/img/structure/B12523197.png)


![2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B12523216.png)


